molecular formula C17H16O5 B055774 2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid CAS No. 117570-93-1

2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid

Cat. No. B055774
M. Wt: 300.3 g/mol
InChI Key: QVNLAQHWWITQLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid” is an organic compound with the molecular formula C17 H16 O5 . It is a mono-constituent substance . The CAS Number is 117570-93-1 .

Scientific Research Applications

  • Palladium(II)-Induced Intramolecular Cyclization : This study discusses how the addition of various sodium carboxylates, including those with electron-withdrawing substituents like 2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid, affects the regioselectivity of palladium(II)-induced intramolecular cyclization in organic compounds (Hosokawa, Yamashita, Murahashi, & Sonoda, 1976).

  • Synthesis of Related Organic Compounds : Research has been conducted on the synthesis of similar compounds, like 2-amino-4,5-dimethylbenzoic acid, from related starting materials. Such studies contribute to the understanding of the chemical properties and potential applications of dimethylbenzoic acid derivatives (Cheng Lin, 2013).

  • Lignin Depolymerization in Acidic Environments : A mechanistic investigation into the acid-catalyzed cleavage of aryl-ether linkages in lignin, a crucial component of plant cell walls, highlights the role of various phenolic and non-phenolic dimers in the process. This research is important for understanding the chemical breakdown of plant matter and has implications for the use of similar phenolic compounds in industrial applications (Sturgeon et al., 2014).

  • Photocatalytic Desulfurization Using Phthalocyanines : This study explores the use of zinc(II) phthalocyanines, which are structurally related to 2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid, in photocatalytic desulfurization. These findings have implications for environmental remediation and the development of new photocatalysts (Mgidlana & Nyokong, 2021).

  • Metabolism Studies in Microorganisms : A study on the metabolism of dimethylbenzoate by Rhodococcus rhodochrous provides insights into the biodegradation pathways of similar compounds, potentially informing bioremediation strategies and industrial applications (Schmidt, Cain, Rao, & Kirby, 1994).

  • Hydrogen-Bonded Dimeric Studies : Research on the conformation of hydrogen-bonded dimeric o-methyl-substituted benzoic acids, like 2,4-dimethylbenzoic acid, helps in understanding the structural and bonding characteristics of related compounds. This knowledge is useful in the design of molecular structures for various applications (Gliński, Wilczkowska, Madura, & Zachara, 2008).

properties

IUPAC Name

2-[2-(carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-10-7-8-13(17(20)21)16(11(10)2)22-14-6-4-3-5-12(14)9-15(18)19/h3-8H,9H2,1-2H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNLAQHWWITQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)OC2=CC=CC=C2CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564999
Record name 2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid

CAS RN

117570-93-1
Record name 2-(6-Carboxy-2,3-dimethylphenoxy)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117570-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-(Carboxymethyl)phenoxy)-3,4-dimethylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117570931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.228
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid
Reactant of Route 3
Reactant of Route 3
2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid
Reactant of Route 4
Reactant of Route 4
2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid
Reactant of Route 5
Reactant of Route 5
2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid
Reactant of Route 6
Reactant of Route 6
2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid

Citations

For This Compound
2
Citations
GW Rewcastle, GJ Atwell, L Zhuang… - Journal of medicinal …, 1991 - ACS Publications
Analogues of 9-oxo-9H-xanthene-4-aceticacid (XAA) bearing small, lipophilic 5-substituents are among the most dose-potent compounds yet reported with the capability of causing …
Number of citations: 256 pubs.acs.org
S Hou, X Lan, W Li, X Yan, J Chang, X Yang, W Sun… - Bioorganic …, 2020 - Elsevier
STING (Stimulator of Interferon Genes) has become a focal point in immunology research and a target in drug discovery. The discovery of a potent human-STING agonist is expected to …
Number of citations: 17 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.